N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide
Description
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with oxazole and trifluoromethylphenyl groups
Properties
IUPAC Name |
4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-11-9-15(24-28-11)23-16(26)12-5-7-25(8-6-12)17(27)22-14-4-2-3-13(10-14)18(19,20)21/h2-4,9-10,12H,5-8H2,1H3,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKUQNUIVOKXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final coupling of these intermediates is achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as automated systems for the final coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The nitro group on the trifluoromethylphenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring provides structural stability and contributes to the overall binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Shares the oxazole ring but differs in the substituents on the phenyl ring.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains a similar oxazole ring but with different functional groups.
N-Cyclohexyl-2-[3R,4S-3-[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetamide: Features a piperidine ring and oxazole ring but with different substituents.
Uniqueness
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide is unique due to the combination of its oxazole and trifluoromethylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N4-(5-methyl-1,2-oxazol-3-yl)-N1-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological targets and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine backbone substituted with a trifluoromethyl phenyl group and an oxazole moiety. Its molecular formula is , and it exhibits properties that are characteristic of both oxazole derivatives and trifluoromethyl-containing compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets. Research indicates that the trifluoromethyl group enhances the compound's binding affinity due to strong electron-withdrawing effects, which facilitate interactions with active sites of enzymes involved in metabolic pathways.
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on several enzymes relevant to therapeutic applications:
- Cholinesterases (AChE and BChE) : The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. The IC50 values were found to be in the micromolar range, indicating potential for cognitive enhancement therapies .
- Cyclooxygenase (COX) : The compound also exhibited inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential use in anti-inflammatory therapies .
Antioxidant Activity
The compound has been assessed for its antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. In vitro assays indicated that it effectively scavenges free radicals, contributing to its potential neuroprotective effects .
Case Studies
- Neuroprotective Effects : In a study involving neuroblastoma cells, the compound was shown to reduce cell death induced by oxidative stress. This was attributed to its ability to modulate intracellular signaling pathways related to apoptosis .
- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound resulted in significant reduction of inflammation markers, supporting its role as a potential therapeutic agent for inflammatory diseases .
Data Table: Biological Activity Summary
| Biological Target | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| AChE | Inhibition | 10.4 | Potential cognitive enhancer |
| BChE | Inhibition | 9.9 | Relevant for Alzheimer's treatment |
| COX-1 | Inhibition | 15.6 | Anti-inflammatory potential |
| COX-2 | Inhibition | 24.3 | Anti-inflammatory potential |
| Free Radical Scavenging | Moderate Activity | N/A | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
